N-(1-methylbutyl)-2-naphthamide

Description

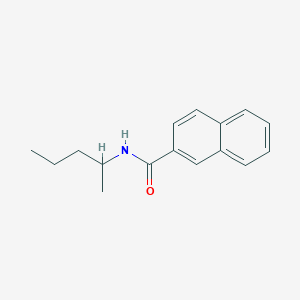

N-(1-methylbutyl)-2-naphthamide is a synthetic organic compound featuring a naphthalene backbone substituted with an amide group at the 2-position and a 1-methylbutyl moiety as the N-alkyl substituent. Its IUPAC name is N-(pentan-2-yl)-2-naphthamide, reflecting the branched 1-methylbutyl (pentan-2-yl) chain. The compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive naphthamide derivatives, particularly in enzyme inhibition and receptor modulation applications.

Synthesis typically involves coupling 2-naphthoic acid derivatives with 1-methylbutylamine via reductive amination or carbodiimide-mediated reactions . Recent studies highlight its role as an intermediate in synthesizing dopamine D3 receptor antagonists, where its cyclobutyl analogs demonstrate selective binding .

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33g/mol |

IUPAC Name |

N-pentan-2-ylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C16H19NO/c1-3-6-12(2)17-16(18)15-10-9-13-7-4-5-8-14(13)11-15/h4-5,7-12H,3,6H2,1-2H3,(H,17,18) |

InChI Key |

YCNSHALHCVWWDM-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide

- Structure : Incorporates a piperidine ring linked to a dihydroindenyl group and a 2-methoxyethyl chain.

- Application: A nanomolar selective inhibitor of butyrylcholinesterase (BChE), validated via crystallographic studies (PDB ID: 4TPK) .

- Key Difference : The piperidine and indenyl groups enhance binding to BChE’s peripheral anionic site, unlike the simpler 1-methylbutyl group in the target compound, which lacks such enzyme specificity .

N-((1-((2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)thiazol-4-yl)methyl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide (Probe 2C)

- Structure: Combines a coumarin-thiazole fluorophore with a piperidine-dimethylaminoethyl chain.

- Application : A fluorescent probe for studying BChE activity in live cells due to its coumarin-based optical properties .

- Key Difference: The fluorophore enables real-time imaging, a feature absent in the non-fluorescent N-(1-methylbutyl)-2-naphthamide .

N-(cis-3-Hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide

- Structure : Cyclobutyl ring substituted with hydroxyl and oxoethyl groups.

- Application : Intermediate in synthesizing dopamine D3 antagonists (e.g., compounds (±)-11–13), showing improved receptor selectivity compared to the 1-methylbutyl analog .

- Key Difference : The rigid cyclobutyl ring enhances conformational restraint, optimizing receptor binding, whereas the flexible 1-methylbutyl chain may reduce target specificity .

Pharmacokinetic and Toxicity Considerations

- Piperidine-containing analogs (e.g., 4TPK) show higher metabolic stability due to reduced cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.